molecular formula C3H2S3 B1293655 1,3-Dithiole-2-thione CAS No. 930-35-8

1,3-Dithiole-2-thione

Cat. No. B1293655
CAS RN: 930-35-8
M. Wt: 134.3 g/mol
InChI Key: WYKJWNVWJOKVQP-UHFFFAOYSA-N
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Description

1,3-Dithiole-2-thione is a compound that belongs to the class of 1,2-dithiole-3-thiones, which are known for their chemoprotective properties against chemical-induced tumors in multiple tissues. These compounds have been studied for their ability to induce detoxication enzymes and their role in the induction of hepatic antioxidant genes, which suggests a mechanism of action that could be important in cancer prevention .

Synthesis Analysis

The synthesis of 1,3-Dithiole-2-thione and its derivatives has been a subject of interest due to their potential biological activities. Various methods have been developed for the synthesis of these heterocycles, including well-known procedures and novel transformations. These methods allow for the construction of the 1,2-dithiole-3-thione ring, which is central to the compound's activity . Additionally, substituted 1,3-dithiole-2-ones can be obtained by reacting 1,3-dithiole-2-thiones with mercuric acetate, leading to further derivatives with potential applications .

Molecular Structure Analysis

The molecular geometry and electronic structure of 1,3-Dithiole-2-thione derivatives have been explored using various computational methods such as molecular mechanics, PM3, Ab initio, and DFT. These studies provide insights into the net charges, bond lengths, dipole moments, electron-affinities, and heats of formation, which are important for understanding the biological activity of these compounds . The X-ray crystal structure of related compounds has also been reported, revealing interesting features such as non-bonded S---S interactions and bond delocalization .

Chemical Reactions Analysis

1,3-Dithiole-2-thione and its derivatives undergo a variety of chemical reactions that transform them into different heterocyclic systems. These transformations include 1,3-dipolar cycloaddition, replacement of sulfur atoms, and other unexpected reactions that lead to the formation of various heterocyclic compounds . The reactivity of these compounds is also demonstrated in their ability to mediate the conversion of molecular oxygen to reactive oxygen radicals in the presence of thiols, which has implications for their anticarcinogenic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Dithiole-2-thione derivatives have been summarized in reviews, which include data on synthesis, reactions, and physical properties from the period 1980-1993. These properties are crucial for the compounds' medicinal and industrial uses . The synthesis of organomercury 1,2-dithiolates and related compounds has been reported, along with their IR and UV spectra, thermal analysis, and crystal structure, providing a comprehensive understanding of their stability and reactivity .

Scientific Research Applications

Anticarcinogenic Properties

1,3-Dithiole-2-thione exhibits significant anticarcinogenic properties. It induces cellular production of chemoprotective phase II detoxification enzymes. This class of compounds, including 1,2-dithiole-3-thiones, generates oxygen radicals that may play a role in the induction of protective phase II enzymes, suggesting a potential for cancer prevention or therapy (Kim & Gates, 1997).

Synthesis and Reactivity

Recent developments in the synthesis of 1,3-Dithiole-2-thione and its derivatives have been explored due to its role as a source of hydrogen sulfide, a significant endogenously produced gaseous signaling molecule. This includes novel transformations for building the 1,2-dithiole-3-thione ring and its reactivity in forming various heterocyclic systems (Rakitin, 2021).

Chemoprotective Properties

1,3-Dithiole-2-thione demonstrates chemoprotective properties, particularly against aflatoxin-induced hepatic tumorigenesis. It effectively inhibits aflatoxin-DNA adduct formation and induces detoxication enzymes, providing protection against chemical carcinogenesis and electrophile toxicity (Kensler et al., 1992).

Coordination Chemistry

The compound has been extensively used in organic and coordination chemistry, notably in the synthesis of superconducting charge-transfer and radical anion salts. Its synthesis, structures, and properties in various material applications have been widely studied (Pullen & Olk, 1999).

Future Directions

The future directions of 1,3-Dithiole-2-thione research could involve further exploration of its antioxidative, neuroprotective, and chemopreventive activities . Additionally, more studies could be conducted to better understand its synthesis, reactions, and physical and chemical properties .

properties

IUPAC Name

1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKJWNVWJOKVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239230
Record name 1,3-Dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dithiole-2-thione

CAS RN

930-35-8
Record name 1,3-Dithiole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dithiole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dithiole-2-thione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-DITHIOLE-2-THIONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,670
Citations
RM Olk, B Olk, W Dietzsch, R Kirmse… - Coordination chemistry …, 1992 - Elsevier
One of the most remarkable developments in the border region between inorganic, organic and physical chemistry during the last decades is the fast and widespread increase in …
Number of citations: 272 www.sciencedirect.com
N Svenstrup, J Becher - Synthesis, 1995 - thieme-connect.com
The search for conducting organic solids and other new materials has paved the way for many discoveries in the chemistry of the chalcogen-based heterocyclic compounds. This …
Number of citations: 232 www.thieme-connect.com
AE Pullen, RM Olk - Coordination chemistry reviews, 1999 - Elsevier
The 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand and chalcogen atom substituted isologs have been extensively used in organic and coordination chemistry since their first reported …
Number of citations: 257 www.sciencedirect.com
R Kato - Bulletin of the Chemical Society of Japan, 2014 - journal.csj.jp
Molecular conductors based on [M(dmit) 2 ] (M = Ni and Pd) present a variety of π electron systems that pave the way for a higher stage of solid-state science. Supramolecular …
Number of citations: 86 www.journal.csj.jp
G Zhang, D Zhang, S Yin, X Yang, Z Shuai… - Chemical …, 2005 - pubs.rsc.org
1,3-Dithiole-2-thione derivatives featuring an anthracene unit: new selective chemodosimeters for Hg( ii ) ion - Chemical Communications (RSC Publishing) DOI:10.1039/B417952H Royal …
Number of citations: 158 pubs.rsc.org
C Wang, AS Batsanov, MR Bryce, JAK Howard - Synthesis, 1998 - thieme-connect.com
An improved synthesis of bis (tetraethylammonium) bis (1, 3-dithiole-2-thione-4, 5-dithiol) zincate salt 2 is reported, and a new mechanism for the formation of 1, 3-dithiole-2-thione-4, 5-…
Number of citations: 86 www.thieme-connect.com
FL Lu, M Keshavarz-K, G Srdanov… - The Journal of …, 1989 - ACS Publications
It appears that in order to form 3, anion conformer D must be trapped by carbon disulfide at sulfur. Unfortu-nately the crystals of the product of dithiocarboxylation of dimethyl …
Number of citations: 47 pubs.acs.org
J Dai, GQ Bian, X Wang, QF Xu, MY Zhou… - Journal of the …, 2000 - ACS Publications
Interest in metal bis-dithiolenes has increased over the past decades since they have been intensively studied as materials for electrical conductors. 1 These compounds are also found …
Number of citations: 86 pubs.acs.org
CD Dyer, JD Kilburn, WF Maddams… - Spectrochimica Acta Part A …, 1991 - Elsevier
The Raman spectra of 1,3-dithiole-2-thione and a series of related compounds were recorded on a fourier transform Raman spectrometer using near-infrared laser excitation. The …
Number of citations: 24 www.sciencedirect.com
F Bigoli, P Deplano, A Ienco, C Mealli… - Inorganic …, 1999 - ACS Publications
The reactions of I 2 with ptc and ttb (title ligands) have been investigated in CHCl 3 solution at different temperatures by spectrophotometry. A least-squares method procedure provided …
Number of citations: 65 pubs.acs.org

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